1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol
Description
1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol is a synthetic organic compound characterized by a substituted phenyl ring with chloro and methylenedioxy groups at positions 2, 3, and 4, respectively. The aliphatic chain consists of a hexenol backbone modified with two methyl groups at the 5-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
74038-58-7 |
|---|---|
Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(E)-1-(4-chloro-1,3-benzodioxol-5-yl)-5,5-dimethylhex-1-en-3-ol |
InChI |
InChI=1S/C15H19ClO3/c1-15(2,3)8-11(17)6-4-10-5-7-12-14(13(10)16)19-9-18-12/h4-7,11,17H,8-9H2,1-3H3/b6-4+ |
InChI Key |
IARNWHAWGIVNKL-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(C)CC(/C=C/C1=C(C2=C(C=C1)OCO2)Cl)O |
Canonical SMILES |
CC(C)(C)CC(C=CC1=C(C2=C(C=C1)OCO2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol and related compounds:
Structural and Functional Insights:
Substituent Positioning: The target compound and 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol differ in methylenedioxy group placement (3,4 vs. 4,5). The dioxane-containing analog () replaces the methylenedioxyphenyl group with a methoxy-substituted dioxane ring, significantly reducing aromaticity and increasing rigidity .
Chain Length and Branching: The target compound has a shorter hexenol chain (C6) compared to the heptenol analog (C7), which may affect lipophilicity and metabolic stability. Both feature allylic alcohols, a common motif in bioactive molecules.
Heterocyclic vs.
Research Findings and Hypotheses:
- Bioactivity : While direct data for the target compound are unavailable, the structural similarity to 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol (CAS 58345-05-4) suggests possible exploration in antifungal or anti-inflammatory contexts, given methylenedioxy compounds’ historical relevance in such studies .
- Synthetic Challenges : The Swern oxidation method used in for analogous alcohols highlights the sensitivity of allylic alcohols to oxidation, a consideration for synthesizing the target compound.
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